4-Fluorobenzylmagnesium chloride

Catalog No.
S1535576
CAS No.
1643-73-8
M.F
C7H6ClFMg
M. Wt
168.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzylmagnesium chloride

CAS Number

1643-73-8

Product Name

4-Fluorobenzylmagnesium chloride

IUPAC Name

magnesium;1-fluoro-4-methanidylbenzene;chloride

Molecular Formula

C7H6ClFMg

Molecular Weight

168.88 g/mol

InChI

InChI=1S/C7H6F.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

JHMNJUQVLPODJN-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=C(C=C1)F.[Mg+2].[Cl-]

Canonical SMILES

[CH2-]C1=CC=C(C=C1)F.[Mg+2].[Cl-]

4-Fluorobenzylmagnesium chloride is an organomagnesium compound with the molecular formula C7H6ClFMg\text{C}_7\text{H}_6\text{ClFMg} and a molecular weight of approximately 168.88 g/mol. This compound is classified as a Grignard reagent, which is widely utilized in organic synthesis due to its ability to form carbon-carbon bonds. The presence of a fluorine atom in the para position of the benzyl group enhances its reactivity and properties, making it a valuable intermediate in various

Organic Synthesis

The primary application of 4-FBzMgCl lies in organic synthesis, particularly in:

  • Carbon-carbon bond formation: 4-FBzMgCl readily reacts with various carbonyl compounds (e.g., aldehydes, ketones, esters) through nucleophilic addition, forming new carbon-carbon bonds. This reaction allows the introduction of a 4-fluorobenzyl group into organic molecules, enabling the creation of diverse structures with desired properties [].
  • Alkylation reactions: 4-FBzMgCl can be employed as a nucleophile in alkylation reactions with various electrophiles (e.g., alkyl halides, epoxides). This strategy provides access to molecules with a 4-fluorobenzyl substituent, offering diverse functionalities and potential applications in medicinal chemistry and materials science [].

Material Science

Recent research explores the potential of 4-FBzMgCl in the development of functional materials:

  • Precursor for metal-organic frameworks (MOFs): 4-FBzMgCl can serve as a building block in the synthesis of MOFs, a class of porous materials with tunable structures and properties. Studies suggest that incorporating fluorinated benzyl groups into MOFs can enhance their stability and gas adsorption capabilities [].

  • Grignard Reactions: It readily reacts with carbonyl compounds, including aldehydes and ketones, to form secondary and tertiary alcohols through nucleophilic addition. This reaction is crucial for building complex organic molecules.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where it acts as a nucleophile, attacking electrophilic centers in various substrates.
  • Formation of Carbon-Carbon Bonds: It is instrumental in forming carbon-carbon bonds, enabling the synthesis of larger organic molecules .

While specific biological activity data for 4-fluorobenzylmagnesium chloride is limited, the introduction of fluorine into organic compounds often enhances their metabolic stability and bioactivity. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, which can lead to increased efficacy in pharmaceutical applications. As such, 4-fluorobenzylmagnesium chloride serves as a building block for synthesizing biologically active molecules, including potential pharmaceuticals .

The synthesis of 4-fluorobenzylmagnesium chloride typically involves the reaction of 4-fluorobenzyl chloride with magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:

  • Preparation of Magnesium: Magnesium turnings are activated by drying and may be treated with iodine or other halides to facilitate the reaction.
  • Reaction Setup: In a dry flask under inert atmosphere (e.g., nitrogen), 4-fluorobenzyl chloride is added to the activated magnesium.
  • Formation of Grignard Reagent: The mixture is stirred at room temperature until the formation of 4-fluorobenzylmagnesium chloride is complete, typically indicated by the cessation of gas evolution and color change.

This method allows for high yields and purity of the Grignard reagent .

4-Fluorobenzylmagnesium chloride has several notable applications:

  • Organic Synthesis: It serves as a critical intermediate in synthesizing various organic compounds, particularly those containing fluorine .
  • Pharmaceutical Development: Its role as a building block in drug synthesis makes it valuable in medicinal chemistry for developing new therapeutics.
  • Material Science: The compound can be used to produce polymers and materials that require specific electronic properties attributed to the fluorinated benzyl group .

Interaction studies involving 4-fluorobenzylmagnesium chloride focus on its reactivity with different electrophiles. These studies help elucidate its potential role in synthesizing complex organic molecules and understanding its behavior in various chemical environments. The compound's ability to react with diverse substrates makes it a subject of interest for further research into its interactions and applications in synthetic chemistry .

Several compounds are structurally similar to 4-fluorobenzylmagnesium chloride, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
Benzylmagnesium chlorideC7H7MgClNo fluorine; used primarily for general Grignard reactions.
2-Fluorobenzylmagnesium chlorideC7H6ClFMgFluorine at the ortho position; different steric effects.
3-Fluorobenzylmagnesium chlorideC7H6ClFMgFluorine at the meta position; alters reactivity compared to para-substituted variants.
4-Chlorobenzylmagnesium chlorideC7H7ClMgChlorine instead of fluorine; used similarly but may exhibit different reactivity profiles.

These compounds share similarities with 4-fluorobenzylmagnesium chloride but differ in their reactivity due to variations in substituent positions or types (fluorine versus chlorine). The presence of fluorine often enhances metabolic stability and lipophilicity, making 4-fluorobenzylmagnesium chloride particularly valuable in medicinal chemistry applications .

Hydrogen Bond Acceptor Count

3

Exact Mass

167.9992477 g/mol

Monoisotopic Mass

167.9992477 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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